molecular formula C17H16N6O2 B2805408 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide CAS No. 2034525-16-9

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide

Cat. No.: B2805408
CAS No.: 2034525-16-9
M. Wt: 336.355
InChI Key: OELJNQURJLHJKV-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide is a complex organic compound that features a triazolopyrimidine ring fused with a benzoisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and nitriles under controlled conditions such as reflux or microwave-assisted synthesis .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. These methods are designed to minimize reaction times and improve the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .

Scientific Research Applications

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide stands out due to its unique combination of a triazolopyrimidine ring and a benzoisoxazole moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c24-16(8-14-13-5-1-2-6-15(13)25-22-14)18-7-3-4-12-9-19-17-20-11-21-23(17)10-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELJNQURJLHJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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